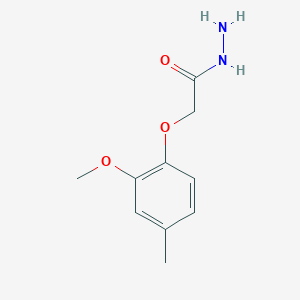![molecular formula C7H7N3O B1362171 3-甲基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮 CAS No. 21991-39-9](/img/structure/B1362171.png)
3-甲基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮
描述
“3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is a chemical compound that has been studied for its potential pharmaceutical applications . It has been identified as a selective and potent inhibitor of the bromodomain and extra-terminal (BET) proteins, which are involved in reducing neuroinflammation and excitability to treat Neuropathic Pain (NP) .
Synthesis Analysis
The synthesis of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” involves designing and creating a series of 3H-imidazo [4,5-b] pyridines derivatives . The systematic optimization of the molecules resulted in the identification of two compounds with nanomolar mTOR inhibitory activity and selectivity over PI3Kα .Molecular Structure Analysis
The molecular structure of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” is designed to selectively inhibit mTOR, a protein involved in cell growth and proliferation . The structure was optimized to achieve nanomolar inhibitory activity and selectivity over PI3Kα .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one” contribute to its excellent BET selectivity and favorable drug-like properties .科学研究应用
分子结构分析
使用密度泛函理论研究了咪唑并[4,5-b]吡啶衍生物的分子结构和振动能级,包括3-甲基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮。这些研究提供了优化键长和键角的见解,对于理解化合物的化学行为和在各个领域潜在应用至关重要(Lorenc et al., 2008)。
合成和反应性
对咪唑并[4,5-b]吡啶衍生物进行了各种合成方法和反应性研究。这些研究探索了不同的反应和合成途径,有助于开发具有潜在应用于制药和材料科学的新化合物(Bukowski & Janowiec, 1996); (Smalley, 1966)。
抗菌和抗结核活性
从3-甲基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮衍生物中衍生的化合物显示出有希望的抗菌和抗结核活性。这些发现对于开发用于治疗结核病等感染的新治疗剂具有重要意义(Bukowski et al., 2012); (Bukowski, 1998)。
潜在的抗癌应用
研究表明,一些3-甲基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮衍生物对癌细胞系表现出抗增殖活性,突显其作为抗癌药物开发支架的潜力(Liszkiewicz et al., 2003)。
结构和化学特性表征
采用先进的表征技术研究了3-甲基-1H-咪唑并[4,5-b]吡啶-2(3H)-酮衍生物的结构和化学性质。这项研究有助于理解可能与化学和材料科学中各种应用相关的分子排列和相互作用(Ghacham et al., 2010)
作用机制
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Biochemical Pathways
Therefore, the inhibition of tubulin polymerization could have downstream effects on these processes .
Result of Action
If this compound inhibits tubulin polymerization, it could potentially lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells .
生化分析
Biochemical Properties
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tubulin, a protein that is essential for microtubule formation . The interaction between 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and tubulin inhibits microtubule assembly, which can affect cell division and other cellular processes
Cellular Effects
The effects of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells (DU-145), 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has demonstrated significant cytotoxicity, with IC50 values indicating its potency . The compound’s ability to inhibit microtubule assembly disrupts the normal function of these cells, leading to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules This inhibition of microtubule assembly disrupts the mitotic spindle formation, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of microtubule assembly and persistent cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can cause toxic effects, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted from the body. The interaction of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one plays a crucial role in its activity and function. This compound is known to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The presence of targeting signals or post-translational modifications may direct 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one to specific cellular compartments, enhancing its efficacy in inhibiting microtubule assembly . Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential.
属性
IUPAC Name |
3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-6-5(9-7(10)11)3-2-4-8-6/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTZTFGDFVDERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358714 | |
| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21991-39-9 | |
| Record name | 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one revealed by the study?
A1: The study highlights that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits a planar structure. All non-hydrogen atoms in the molecule lie in the same plane, with a very small root mean square deviation of 0.017 Å []. This planar conformation is significant as it can influence the molecule's interactions with other molecules and its overall chemical behavior.
Q2: How does 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one form dimers?
A2: The research demonstrates that 6-Bromo-3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one molecules can interact with each other through hydrogen bonding. Specifically, the amino group (-NH) of one molecule acts as a hydrogen bond donor to the carbonyl group (C=O) of an adjacent molecule. This interaction leads to the formation of hydrogen-bonded dimers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B1362094.png)
![1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B1362096.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1362097.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1362110.png)
![7,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1362112.png)
![1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one](/img/structure/B1362113.png)
![Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-](/img/structure/B1362116.png)





![Methyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1362130.png)
